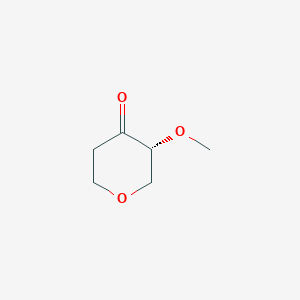![molecular formula C16H15N3O2S2 B3157787 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid CAS No. 852408-85-6](/img/structure/B3157787.png)
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid
説明
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (PTTPC) is a novel heterocyclic compound with a broad range of applications in the field of medicinal chemistry. It is a pyridinethione derivative that has been studied for its potential as an anti-inflammatory, anti-cancer, anti-viral and anti-fungal agent. PTTPC is also known as thiazolylpiperidine-7-carboxylic acid and is a member of the thiazole family of heterocyclic compounds. PTTPC has been the subject of numerous studies in recent years, with its potential applications in the fields of medicinal chemistry, pharmacology and toxicology being explored.
科学的研究の応用
PTTPC has been studied for its potential applications in the field of medicinal chemistry. It has been investigated as an anti-inflammatory agent, with studies showing that PTTPC can reduce the production of pro-inflammatory cytokines and chemokines. It has also been studied for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in a variety of cancer cell lines. PTTPC has also been studied for its potential as an anti-viral and anti-fungal agent, with studies showing that it can inhibit the replication of a variety of viruses and fungi.
作用機序
PTTPC has been found to act as an inhibitor of the NF-κB signaling pathway. It binds to the p50 subunit of NF-κB, preventing its activation and thus inhibiting the production of pro-inflammatory cytokines and chemokines. PTTPC has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation. PTTPC has also been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
PTTPC has been found to have a range of biochemical and physiological effects. In vitro studies have shown that PTTPC can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins. In addition, PTTPC has been found to induce apoptosis in a variety of cancer cell lines, as well as inhibit the replication of a variety of viruses and fungi.
実験室実験の利点と制限
The use of PTTPC in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, making it accessible to a wide range of laboratories. In addition, it has been found to be relatively stable, with a shelf life of up to two years. However, there are some limitations to using PTTPC in laboratory experiments. It is a relatively new compound, and thus the full range of its potential applications is still unknown. In addition, the use of PTTPC in laboratory experiments may require specialized equipment, as it is a relatively unstable compound.
将来の方向性
The potential applications of PTTPC are still being explored, and there are a number of future directions that could be taken. Further research could be done to investigate the potential of PTTPC as an anti-inflammatory, anti-cancer, anti-viral and anti-fungal agent. In addition, further research could be done to investigate the potential of PTTPC as a therapeutic agent in the treatment of a variety of diseases, such as diabetes, cardiovascular diseases, and neurological disorders. Finally, further research could be done to investigate the potential of PTTPC as a tool in drug discovery and development.
特性
IUPAC Name |
2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(21)10-9-11(12-5-4-8-22-12)17-14-13(10)23-16(18-14)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIHINIEXBTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)



![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)



![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157770.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)](/img/structure/B3157799.png)
